molecular formula C17H16N2O4 B5649592 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B5649592
M. Wt: 312.32 g/mol
InChI Key: QHHVCMMALHFZRJ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol and water under reflux conditions, using a catalyst like silica-supported niobium (SiO2-tpy-Nb) to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, it may inhibit the aggregation of β-amyloid proteins, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-Dimethoxyphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole-1,3-dione core, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2,4-dimethoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-11-7-8-14(15(9-11)23-2)18-10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHVCMMALHFZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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